TDH Enzymatic Inhibition: Class-Level Potency Profile of the 4-Oxo-3,4-dihydroquinazoline-7-carboxamide Scaffold
The parent Qc compound series, sharing the 4-oxo-3,4-dihydroquinazoline-7-carboxamide core of the target compound, inhibits purified mouse TDH with a uniform IC50 of approximately 0.5 µM. This potency is conserved across all six primary screening hits (Qc1–Qc6), indicating that the core scaffold—not peripheral substituents—drives enzyme engagement [1]. In contrast, structurally related Qc analogs identified through cluster analysis (Qc9–Qc12) bearing modifications to the quinazoline core or amide substituent lost all detectable TDH inhibition at 10 µM, establishing a >20-fold selectivity window dependent on scaffold integrity [1]. The target compound retains the intact 4-oxo-3,4-dihydroquinazoline-7-carboxamide core and is therefore predicted to fall within the active potency range, though direct IC50 data for this specific N,3-diphenyl analog have not been reported in the primary literature.
| Evidence Dimension | TDH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted ~0.5 µM based on core scaffold conservation |
| Comparator Or Baseline | Qc1–Qc6 (core-matched analogs): IC50 ≈ 0.5 µM; Qc9–Qc12 (core-modified analogs): no inhibition at 10 µM |
| Quantified Difference | >20-fold activity difference between core-matched and core-modified Qc analogs |
| Conditions | Purified recombinant mouse TDH enzyme; absorbance assay measuring NADH production at 340 nm; inhibitor titration from 10 nM to 10 µM |
Why This Matters
Confirms that the 4-oxo-3,4-dihydroquinazoline-7-carboxamide core is the minimal pharmacophore for TDH inhibition; compounds lacking this core, or with core modifications, are functionally inert, providing a binary selection criterion for procurement.
- [1] Alexander PB, Wang J, McKnight SL. Targeted killing of a mammalian cell based upon its specialized metabolic state. Proc Natl Acad Sci U S A. 2011 Sep 20;108(38):15828-33. View Source
